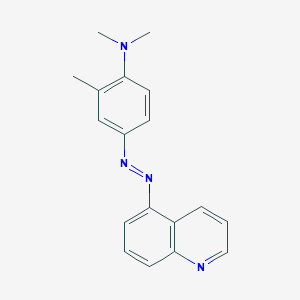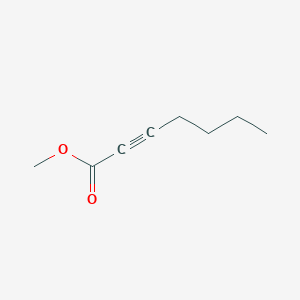
Methyl hept-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl hept-2-ynoate is a chemical compound that belongs to the family of alkynes. It is a colorless, oily liquid with a fruity odor. Methyl hept-2-ynoate has various applications in the field of scientific research, including as a reagent for organic synthesis, a flavoring agent, and a pheromone for insect control.
Wirkmechanismus
Methyl hept-2-ynoate has been found to have various mechanisms of action, including as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. Methyl hept-2-ynoate has also been found to have antimicrobial and antifungal properties.
Biochemische Und Physiologische Effekte
Methyl hept-2-ynoate has been found to have various biochemical and physiological effects, including as a potent inhibitor of acetylcholinesterase, which can lead to the accumulation of acetylcholine in the synaptic cleft and cause various neurological effects. Methyl hept-2-ynoate has also been found to have cytotoxic effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl hept-2-ynoate has various advantages and limitations for lab experiments. One advantage is that it is a readily available reagent for organic synthesis. However, one limitation is that it can be toxic and hazardous to handle, and proper safety precautions must be taken.
Zukünftige Richtungen
There are various future directions for the use of methyl hept-2-ynoate in scientific research. One direction is the development of new synthetic methods for the production of methyl hept-2-ynoate and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for neurological disorders and cancer. Furthermore, the use of methyl hept-2-ynoate as a pheromone for insect control could be further explored.
Synthesemethoden
Methyl hept-2-ynoate can be synthesized through various methods, including the reaction of hept-2-yn-1-ol with methanesulfonyl chloride, the reaction of hept-2-yn-1-ol with methyl chloroformate, and the reaction of hept-2-yn-1-ol with trimethylsilyl trifluoromethanesulfonate.
Wissenschaftliche Forschungsanwendungen
Methyl hept-2-ynoate has been widely used in scientific research as a reagent for organic synthesis. It can be used in the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. Methyl hept-2-ynoate has also been used as a flavoring agent in the food industry and as a pheromone for insect control.
Eigenschaften
CAS-Nummer |
18937-78-5 |
|---|---|
Produktname |
Methyl hept-2-ynoate |
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
methyl hept-2-ynoate |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-7-8(9)10-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
IATZLNCRIIUXJM-UHFFFAOYSA-N |
SMILES |
CCCCC#CC(=O)OC |
Kanonische SMILES |
CCCCC#CC(=O)OC |
Andere CAS-Nummern |
18937-78-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



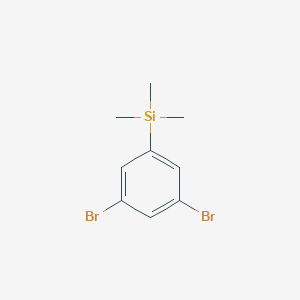
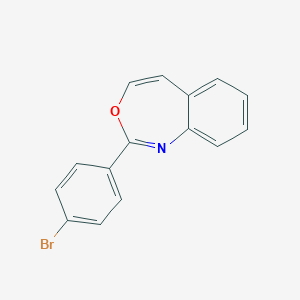
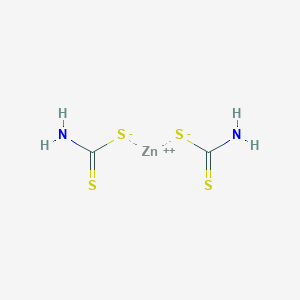

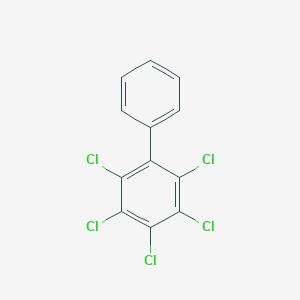
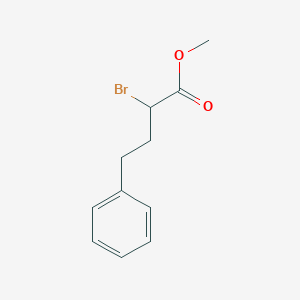
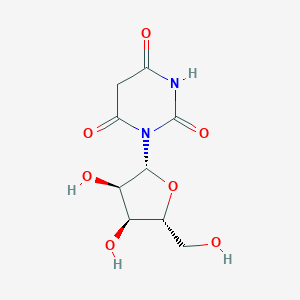
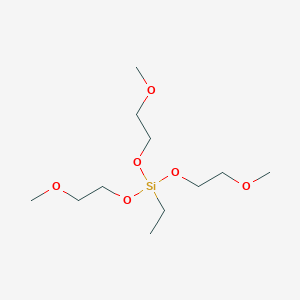
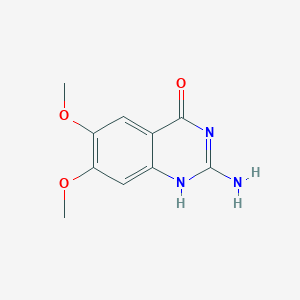
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
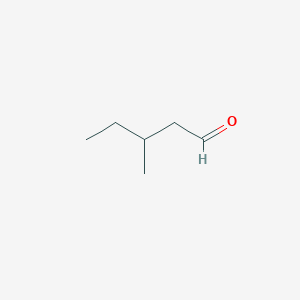
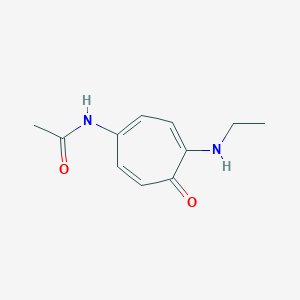
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)
